(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C20H17IN2O3S . This compound is characterized by its unique structure, which includes an allyloxy group, an iodine atom, and a methoxybenzylidene moiety, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H17IN2O3S |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(5E)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17IN2O3S/c1-3-9-26-18-15(21)10-13(11-16(18)25-2)12-17-19(24)23-20(27-17)22-14-7-5-4-6-8-14/h3-8,10-12H,1,9H2,2H3,(H,22,23,24)/b17-12+ |
InChI Key |
GVKHTBQEZAEPPF-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)I)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)I)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the phenylimino group and the benzylidene moiety. The allyloxy and iodine substituents are then introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the imino group.
Substitution: The allyloxy and iodine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- 5-(4-Allyloxy-3-iodo-5-methoxy-benzylidene)-2-phenylimino-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its iodine and allyloxy substituents, in particular, make it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
